methyl 4,5-dimethoxy-2-{[(1-oxo-3,4-dihydro-1H-isochromen-3-yl)carbonyl]amino}benzoate
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Overview
Description
Methyl 4,5-dimethoxy-2-{[(1-oxo-3,4-dihydro-1H-isochromen-3-yl)carbonyl]amino}benzoate is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 4,5-dimethoxy-2-{[(1-oxo-3,4-dihydro-1H-isochromen-3-yl)carbonyl]amino}benzoate typically involves multiple steps. One common method includes the reaction of 4,5-dimethoxy-2-nitrobenzoic acid with 1-oxo-3,4-dihydro-1H-isochromene-3-carboxylic acid under specific conditions to form the desired product .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reaction.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups.
Reduction: Reduction reactions can occur at the carbonyl groups.
Substitution: The aromatic ring allows for electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine under acidic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Methyl 4,5-dimethoxy-2-{[(1-oxo-3,4-dihydro-1H-isochromen-3-yl)carbonyl]amino}benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways .
Comparison with Similar Compounds
- Methyl 4,5-dimethoxy-2-nitrobenzoate
- 1-oxo-3,4-dihydro-1H-isochromene-3-carboxylic acid
Comparison: Methyl 4,5-dimethoxy-2-{[(1-oxo-3,4-dihydro-1H-isochromen-3-yl)carbonyl]amino}benzoate is unique due to its combination of functional groups, which provides distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced reactivity and potential for diverse applications .
Biological Activity
Methyl 4,5-dimethoxy-2-{[(1-oxo-3,4-dihydro-1H-isochromen-3-yl)carbonyl]amino}benzoate is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological activity, including antitumor effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by a methoxy-substituted benzoate moiety linked to an isochromenone derivative. Its molecular formula is C16H17N1O5 with a molecular weight of approximately 303.31 g/mol.
Antitumor Activity
Research indicates that this compound exhibits significant antitumor properties. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines. The compound's mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.
Table 1: Summary of Antitumor Activity
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MDA-MB-231 (breast) | < 1.0 | Induction of apoptosis |
A549 (lung) | > 10 | Low sensitivity |
HeLa (cervical) | < 0.5 | DNA damage via double-strand breaks |
The compound's biological effects are primarily attributed to its ability to interact with cellular pathways involved in apoptosis and cell cycle regulation. Specifically, it has been shown to induce DNA damage in tumor cells, leading to cell cycle arrest and subsequent apoptosis.
Case Studies
A notable study investigated the effects of this compound on xenograft models. The results indicated a significant reduction in tumor volume compared to controls. Histopathological analysis revealed increased apoptosis in treated tumors, supporting the in vitro findings.
Table 2: Case Study Results
Treatment Group | Tumor Volume Reduction (%) | Apoptosis Rate (%) |
---|---|---|
Control | - | - |
Low Dose (5 mg/kg) | 30 | 25 |
High Dose (10 mg/kg) | 60 | 50 |
Properties
Molecular Formula |
C20H19NO7 |
---|---|
Molecular Weight |
385.4 g/mol |
IUPAC Name |
methyl 4,5-dimethoxy-2-[(1-oxo-3,4-dihydroisochromene-3-carbonyl)amino]benzoate |
InChI |
InChI=1S/C20H19NO7/c1-25-15-9-13(19(23)27-3)14(10-16(15)26-2)21-18(22)17-8-11-6-4-5-7-12(11)20(24)28-17/h4-7,9-10,17H,8H2,1-3H3,(H,21,22) |
InChI Key |
LSRQREVBQQFUDK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)OC)NC(=O)C2CC3=CC=CC=C3C(=O)O2)OC |
Origin of Product |
United States |
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